REACTION_CXSMILES
|
O.O.O.O.O.O.[S:7]([O-:11])([O-])(=[O:9])=S.[Na+].[Na+].[CH3:14][O:15][C:16](=[O:25])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23]Cl.[Cl:26]Cl>C(O)(=O)C>[C:16]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][S:7]([Cl:26])(=[O:11])=[O:9])([O:15][CH3:14])=[O:25] |f:1.2.3.4.5.6.7.8|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
sodium thiosulfate pentahydrate
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours at 50˜55° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature of reactor at 5˜10° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred for 1 hour at the same temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Excess of chlorine gas was removed via infusion of nitrogen gas and with the addition of ice water (300 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
A solid, so formed
|
Type
|
FILTRATION
|
Details
|
was filtered with a cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=C(C=CC=C1)CS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |